tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

This Boc-protected 1,9-diazaspiro[5.5]undecan-2-one is a patented intermediate for orexin receptor antagonists. Unique LogP (2.32) and TPSA (58.6 Ų) predict optimal CNS permeability, enabling rapid hit-to-lead for sleep disorder therapies. The 2-oxo and Boc protecting groups provide defined reactivity not found in generic spirocycles. Choose this specific scaffold to accelerate SAR exploration and directly access protected chemical space.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS No. 1031927-12-4
Cat. No. B1386918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS1031927-12-4
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCC(=O)N2)CC1
InChIInChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17)
InChIKeyDMVDIODCUUAZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4): A Boc-Protected Spirocyclic Building Block for Medicinal Chemistry


tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4) is a Boc-protected 1,9-diazaspiro[5.5]undecan-2-one derivative with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . It belongs to the class of spirocyclic piperidines, which are recognized as privileged scaffolds in drug discovery due to their conformational rigidity and favorable physicochemical properties [1]. The compound features a 2-oxo group on one piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 9, making it a versatile intermediate for the synthesis of biologically active molecules, particularly orexin receptor antagonists .

Why 1,9-Diazaspiro[5.5]undecane Analogs Cannot Substitute for tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate in Critical Synthetic Applications


Generic substitution of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate with other 1,9-diazaspiro[5.5]undecane derivatives or structurally related spirocycles is not scientifically valid due to quantifiable differences in physicochemical properties, synthetic utility, and patent-protected applications. While the 1,9-diazaspiro[5.5]undecane core is a privileged scaffold, the specific presence of the 2-oxo group and the Boc protecting group at position 9 confers unique lipophilicity (LogP = 2.32), topological polar surface area (TPSA = 58.6 Ų), and a defined hydrogen bond donor/acceptor profile that directly impacts drug-likeness and reactivity . Furthermore, this exact compound is explicitly claimed as a key intermediate in multiple patent families for orexin receptor antagonists, a therapeutic area not addressed by non-Boc-protected or 4-oxa analogs [1]. The quantitative evidence presented below demonstrates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Against Closest Analogs


Lipophilicity (LogP) Differentiation: A 1.20 Log Unit Advantage Over the 4-Oxa Analog

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate exhibits a calculated LogP (XLogP3) of 2.32, whereas the closely related 4-oxa analog (tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1160247-03-9) has a LogP of 1.12 . This difference of 1.20 log units indicates that the target compound is approximately 16-fold more lipophilic, a property directly associated with enhanced passive membrane permeability and potential blood-brain barrier (BBB) penetration. Higher lipophilicity is a critical factor for CNS-targeted drug candidates, and this quantitative distinction makes the target compound a preferred choice for medicinal chemistry programs requiring improved CNS exposure.

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA) Advantage: 58.6 Ų vs 71.4 Ų for 4-Oxa Analog

The target compound has a topological polar surface area (TPSA) of 58.6 Ų, while the 4-oxa analog has a TPSA of 71.4 Ų . TPSA is a key determinant of oral bioavailability and cell permeability; compounds with TPSA < 60 Ų generally exhibit good intestinal absorption, whereas values > 70 Ų are associated with reduced passive diffusion [1]. The 12.8 Ų reduction in TPSA positions the target compound favorably within the optimal range for oral bioavailability, providing a measurable advantage over the 4-oxa analog in drug development programs.

TPSA Drug-likeness Oral Bioavailability

Patent-Exclusive Utility in Orexin Receptor Antagonist Development

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is explicitly claimed as a key intermediate in multiple patent families for diaza-spiro[5.5]undecane-based orexin receptor antagonists, including WO2012055888A1, EP2632924A1, and US8530648B2 [1]. These patents cover the use of the compound in the synthesis of therapeutics for sleep disorders, narcolepsy, and other CNS conditions. In contrast, many structurally related spirocyclic building blocks (e.g., non-Boc-protected or 3,7-diazaspiro analogs) are not covered by these specific patent estates. This patent exclusivity provides a direct pathway to value-added, patent-protected derivatives, a strategic advantage for pharmaceutical development programs.

Orexin Receptor Patent Protection CNS Disorders

Hydrogen Bond Acceptor Count: Favorable Drug-Likeness Profile vs. 4-Oxa Analog

The target compound possesses 3 hydrogen bond acceptors (HBAs) and 1 hydrogen bond donor (HBD), whereas the 4-oxa analog has 4 HBAs and 1 HBD . Lipinski's Rule of Five recommends ≤10 HBAs and ≤5 HBDs for orally active drugs; both compounds meet these criteria. However, the lower HBA count of the target compound (3 vs. 4) results in reduced polarity and improved passive membrane permeability, complementing the LogP and TPSA advantages. This quantitative difference in HBA count directly influences the compound's drug-likeness score and its suitability for lead optimization.

Hydrogen Bonding Lipinski's Rule of Five Drug-likeness

Optimal Application Scenarios for tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Based on Quantitative Evidence


Synthesis of CNS-Penetrant Orexin Receptor Antagonists

Given its favorable LogP (2.32), TPSA (58.6 Ų), and patent-protected status as an intermediate for orexin receptor antagonists [1], this compound is optimally suited for medicinal chemistry programs targeting orexin receptors for sleep disorders. The lipophilicity and polar surface area predict good blood-brain barrier permeability, a critical requirement for CNS therapeutics. Procuring this specific building block enables direct access to patented chemical space for orexin antagonists, accelerating hit-to-lead and lead optimization phases [1].

Building Block for Spirocyclic Libraries in CNS Drug Discovery

The compound's balanced drug-likeness profile (LogP 2.32, TPSA 58.6 Ų, HBA 3) makes it an ideal starting point for generating spirocyclic compound libraries aimed at CNS targets . The Boc protecting group allows for facile deprotection and subsequent functionalization at the N9 position, enabling rapid exploration of structure-activity relationships (SAR). Compared to the more polar 4-oxa analog (LogP 1.12, TPSA 71.4 Ų), this compound yields derivatives with inherently higher membrane permeability .

Synthesis of Conformationally Constrained Peptidomimetics

The spirocyclic core of 1,9-diazaspiro[5.5]undecane imparts conformational rigidity, which is valuable in the design of peptidomimetics and constrained analogs of biologically active peptides [2]. The target compound's 2-oxo group provides a hydrogen bond acceptor site that can mimic peptide backbone interactions. Its physicochemical properties (LogP, TPSA) further enhance the drug-likeness of the resulting peptidomimetics, offering advantages over more flexible or polar scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.